molecular formula C9H8N2O3 B586014 7-Methoxy-1H-indazole-3-carboxylic acid CAS No. 133841-08-4

7-Methoxy-1H-indazole-3-carboxylic acid

Cat. No. B586014
CAS RN: 133841-08-4
M. Wt: 192.174
InChI Key: DSUBKQPNJIQYOT-UHFFFAOYSA-N
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Description

“7-Methoxy-1H-indazole-3-carboxylic acid” is a chemical compound with the molecular formula C9H8N2O3 . It is an intermediate in the synthesis of 7-Hydroxy Granisetron, a metabolite of Granisetron, a specific serotonin (5HT3) receptor antagonist . Granisetron is used as an antiemetic .


Molecular Structure Analysis

The molecular structure of “7-Methoxy-1H-indazole-3-carboxylic acid” is represented by the InChI code 1S/C9H8N2O3/c1-14-6-4-2-3-5-7 (6)10-11-8 (5)9 (12)13/h2-4H,1H3, (H,10,11) (H,12,13) . This indicates the presence of a methoxy group attached to the 7th position of the indazole ring and a carboxylic acid group attached to the 3rd position .


Physical And Chemical Properties Analysis

“7-Methoxy-1H-indazole-3-carboxylic acid” is a powder with a molecular weight of 192.17 . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis of Serotonin Receptor Antagonists

7-Methoxy-1H-indazole-3-carboxylic acid: is used as an intermediate in the synthesis of 7-Hydroxy Granisetron , a metabolite of Granisetron . Granisetron is a well-known serotonin (5-HT3) receptor antagonist used primarily as an antiemetic to treat nausea and vomiting following chemotherapy .

Development of Antiemetic Agents

Due to its role in the synthesis of Granisetron, 7-Methoxy-1H-indazole-3-carboxylic acid contributes to the development of antiemetic agents. These agents are crucial for improving the quality of life for patients undergoing treatments that induce nausea, such as chemotherapy .

Research in Vagus Nerve Activity

Granisetron’s mechanism of action involves reducing the activity of the vagus nerve. The use of 7-Methoxy-1H-indazole-3-carboxylic acid in its synthesis allows for further research into vagus nerve-related therapies, potentially extending beyond antiemetic applications .

Pharmaceutical Adjuvants

This compound is also utilized as a pharmaceutical adjuvant, which can enhance the therapeutic effects of drugs or improve their delivery . As an adjuvant, it can play a role in the formulation of more effective medication.

Material Science Research

The chemical properties of 7-Methoxy-1H-indazole-3-carboxylic acid make it a candidate for material science research. Its molecular structure could be useful in the development of new materials with specific desired properties .

Organic Synthesis Studies

In organic chemistry, 7-Methoxy-1H-indazole-3-carboxylic acid serves as a valuable raw material and intermediate for various synthetic pathways. Its reactivity and structural features are explored for synthesizing novel organic compounds .

Safety And Hazards

The compound is classified as potentially causing respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include using it only outdoors or in a well-ventilated area, avoiding breathing dust, wearing protective clothing, gloves, safety glasses, and washing all exposed external body areas thoroughly after handling .

properties

IUPAC Name

7-methoxy-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-6-4-2-3-5-7(6)10-11-8(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSUBKQPNJIQYOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654278
Record name 7-Methoxy-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-1H-indazole-3-carboxylic acid

CAS RN

133841-08-4
Record name 7-Methoxy-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methoxy-1H-indazole-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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